5-chloro-2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-1,3-benzoxazole - 2640971-91-9

5-chloro-2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-1,3-benzoxazole

Catalog Number: EVT-6608450
CAS Number: 2640971-91-9
Molecular Formula: C14H16ClN3O3S
Molecular Weight: 341.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(p-Substituted Phenyl)-5-[(4-substituted piperazin-1-yl)acetamido]-benzoxazoles

Compound Description: This series of compounds shares a common benzoxazole core with the target compound, 5-chloro-2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-1,3-benzoxazole. These compounds were synthesized and tested for their antimicrobial activities against various bacterial and fungal strains, including drug-resistant isolates. They exhibited a broad spectrum of activity, with minimum inhibitory concentrations (MICs) ranging from 32 to 1024 μg/mL. []

Relevance: These compounds are structurally related to the main compound through the presence of a benzoxazole core and a piperazine ring at the 2-position. The variations in substituents at the para position of the phenyl ring and the piperazine nitrogen provide insights into structure-activity relationships. []

Ethyl-2-(1,3-benzoxazol-2-ylsulfanyl)-2-methyl propionate and Ethyl 2-[(7-amino-5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-2-methyl propionate

Compound Description: These thiofibrate derivatives incorporate a 1,3-benzoxazole moiety, similar to the target compound. The study focused on the synthesis and spectral characterization of these novel thiofibrates. []

Relevance: These compounds highlight the importance of the benzoxazole scaffold in medicinal chemistry. Although they lack the piperazine ring present in 5-chloro-2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-1,3-benzoxazole, they illustrate the versatility of the benzoxazole moiety for developing new chemical entities. []

2-(2,4-dihalojensübstitüeanilino)benzimidazol Derivatives

Compound Description: This group comprises substituted anilinobenzimidazoles synthesized and tested for their antimicrobial activity against Candida species and Staphylococcus aureus, including methicillin-resistant strains. Some compounds demonstrated potent inhibitory activity, comparable to ampicillin, against specific strains. []

Relevance: Although structurally distinct from the target compound, these benzimidazole derivatives offer insights into the antimicrobial potential of heterocyclic compounds. The presence of halogen substituents, a feature shared with 5-chloro-2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-1,3-benzoxazole, is noteworthy. []

2-[(2,4-Dichlorobenzyl)sulfanyl]-1,3-benzoxazole-5-carboxylic Acid (Compound A)

Compound Description: This compound represents a hit compound identified through high-throughput screening for ghrelin O-acyl transferase (GOAT) inhibitors. It exhibited inhibitory activity against GOAT and reduced acyl ghrelin production in mice. []

Relevance: This compound shares a benzoxazole core with 5-chloro-2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-1,3-benzoxazole. Although it lacks the piperazine moiety, its activity as a GOAT inhibitor underscores the potential of benzoxazole derivatives as therapeutic agents. []

(4-chloro-6-{[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methoxy}-1-benzothiophen-3-yl)acetic acid (Compound B)

Compound Description: This compound emerged as a lead compound during the development of GOAT inhibitors. It demonstrated potent GOAT inhibition and exhibited oral bioavailability. []

Relevance: While structurally distinct from the target compound, this compound further highlights the potential of heterocyclic compounds, including those containing chlorine substituents, as GOAT inhibitors. It emphasizes the broader context of drug discovery efforts targeting GOAT. []

3-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]-1,3-benzothiazol-2(3H)-one (6a), 5-Chloro-3-{2-oxo-2-[4-(propan-2-yl) piperazin-1-yl]ethyl}-1,3-benzothiazol-2(3H)-one (7e) and 3-[2-(4-Butylpiperazin-1-yl)-2-oxoethyl]-5-chloro-1,3-benzothiazol-2(3H)-one (8e)

Compound Description: These compounds were synthesized using a rapid microwave-assisted method and assessed for their antinociceptive activity. They exhibited significant antinociceptive effects in various pain models, including the tail flick, tail clip, hot plate, and writhing tests. []

Relevance: While structurally distinct from the target compound, these compounds highlight the diverse pharmacological activities exhibited by heterocyclic compounds containing piperazine rings, a key structural feature shared with 5-chloro-2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-1,3-benzoxazole. []

4-[(10aR,11aS)-7-(4-Chlorophenyl)-9,9-dimethyl-1,3,4,6,8,10,10a,11a-octahydropyrazino[2,1-b][1,3]benzoxazin-2-yl]-N-[3-nitro-4-(tetrahydropyran-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide (M27)

Compound Description: This metabolite of venetoclax, a B-cell lymphoma-2 inhibitor, is formed by oxidation and cyclization reactions. Although not expected to possess significant pharmacological activity, it represents a disproportionate human metabolite. []

Relevance: This compound highlights the metabolic liability of compounds containing a piperazine moiety, a structural feature present in 5-chloro-2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-1,3-benzoxazole. Understanding metabolic pathways is crucial for drug development. []

2-(5 chloro-2-methyl-1H-indol-3-yl)-N,N-dimethylethanamine (ST1936)

Compound Description: This selective serotonin-6 (5-HT6) receptor agonist has been investigated for its effects on dopaminergic neurons. It modulated the activity of these neurons, suggesting a potential role in controlling cognitive function. []

Relevance: While structurally distinct from the target compound, this compound exemplifies the exploration of diverse chemical scaffolds for modulating serotonin receptors. It highlights the ongoing research into developing new therapeutic agents for neurological disorders. []

5-chloro-N-(4-methoxy-3-piperazin-1-ylphenyl)-3-methyl-2-benzothiophene-sulfonamide (SB271046)

Compound Description: This potent and selective 5-HT6 receptor antagonist has been used to study the role of 5-HT6 receptors in various physiological processes. Its ability to reverse the effects of ST1936 confirms the involvement of 5-HT6 receptors. []

Relevance: This compound, despite its structural difference from 5-chloro-2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-1,3-benzoxazole, underscores the significance of piperazine-containing molecules in medicinal chemistry, particularly in targeting serotonin receptors. []

2-(1-{6-chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl}-1H-indol-3-yl)ethan-1-amine (WAY-181187)

Compound Description: This 5-HT6 agonist demonstrated inhibitory effects on VTA dopaminergic neurons, suggesting potential differences in its mechanism of action compared to ST1936. []

Relevance: Although structurally different from the target compound, this compound emphasizes the complexity of 5-HT6 receptor pharmacology and the need for further research to understand the nuances of different agonists. []

Ziprasidone

Compound Description: This atypical antipsychotic drug undergoes extensive metabolism, including N-dealkylation, oxidation, reductive cleavage, and hydration. Its metabolites have been characterized in detail. [, ]

Relevance: Ziprasidone, although structurally different from 5-chloro-2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-1,3-benzoxazole, emphasizes the significance of understanding metabolic pathways for drug development. It illustrates how metabolic transformations can lead to the formation of various metabolites with potentially different pharmacological profiles. [, ]

6-chloro-5-(2-{4-[imino-(2-mercaptophenyl)-methyl]-piperazin-1-yl}-ethyl)-1,3-dihydro-indol-2-one (Dihydro-Ziprasidone) and (6-chloro-5-(2-{4-[imino-(2-methylsulfanyl-phenyl)-methyl]-piperazin-1-yl}-ethyl)-1,3-dihydro-indol-2-one (S-methyl-dihydro-ziprasidone)

Compound Description: These are metabolites of ziprasidone, formed through different metabolic pathways. Characterizing these metabolites helps in understanding the drug's metabolic fate. [, ]

Relevance: Despite their structural differences from 5-chloro-2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-1,3-benzoxazole, these ziprasidone metabolites emphasize the importance of investigating the metabolic profile of drug candidates containing a piperazine moiety, as metabolic transformations can significantly impact their pharmacological activity and safety profiles. [, ]

6-Chloro-5-{3-[4-(1H-indazol-3-yl)-piperazin-1-yl]-propyl}-3,3-dimethyl-1,3-dihydro-indol-2-one (1a)

Compound Description: This compound displayed metabolism-dependent mutagenicity, primarily undergoing P450-mediated N-deindazolation. The study highlighted the role of a putative oxaziridine intermediate in its mutagenicity. []

Relevance: Although structurally different from 5-chloro-2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-1,3-benzoxazole, this example reinforces the importance of evaluating the mutagenic potential of compounds, especially those containing heterocyclic rings, as metabolic activation can lead to the formation of reactive intermediates. []

6-Chloro-5-{3-[4-(1H-indazol-3-yl)-piperidin-1-yl]-propyl}-3,3-dimethyl-1,3-dihydro-indol-2-one (1b)

Compound Description: This structural analogue of 1a did not exhibit mutagenicity and did not undergo metabolic cleavage. []

Relevance: This comparison with 1a suggests that the presence of a piperazine ring, as seen in 5-chloro-2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-1,3-benzoxazole, might be a crucial structural feature for the observed mutagenicity in the 1a series. []

6-chloro-3,3-dimethyl-5-(3-piperazin-1-yl-propyl)-1,3-dihydro-indol-2-one (2a)

Compound Description: This compound, representing the cleaved product of 1a, showed marginal mutagenicity. []

Relevance: This finding further supports the notion that the indazole moiety in 1a plays a role in its mutagenicity, and its removal leads to a significant decrease in mutagenic potential, suggesting that structural modifications can influence the toxicological profile of compounds. []

3-Piperazinyl Indazole (3a)

Compound Description: This core motif, present in 1a, was found to be a promutagen. []

Relevance: This finding highlights the potential mutagenic liability of the piperazinyl indazole motif, indicating that caution should be exercised when designing and developing compounds containing this structural feature. []

Methyl 5-fluoro-6-(4-methyl piperidin-1-yl)-1H-benzimidazole-2-carbamate (9c)

Compound Description: This benzimidazole carbamate derivative demonstrated potent antifungal activity against Candida albicans, comparable to fluconazole and ketoconazole. []

Relevance: While structurally distinct from the target compound, this compound underscores the potential of benzimidazole derivatives containing a piperidine ring, structurally similar to piperazine, in combating fungal infections. []

Properties

CAS Number

2640971-91-9

Product Name

5-chloro-2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-1,3-benzoxazole

IUPAC Name

5-chloro-2-(4-cyclopropylsulfonylpiperazin-1-yl)-1,3-benzoxazole

Molecular Formula

C14H16ClN3O3S

Molecular Weight

341.8 g/mol

InChI

InChI=1S/C14H16ClN3O3S/c15-10-1-4-13-12(9-10)16-14(21-13)17-5-7-18(8-6-17)22(19,20)11-2-3-11/h1,4,9,11H,2-3,5-8H2

InChI Key

BKLRJYPNTYCRKO-UHFFFAOYSA-N

SMILES

C1CC1S(=O)(=O)N2CCN(CC2)C3=NC4=C(O3)C=CC(=C4)Cl

Canonical SMILES

C1CC1S(=O)(=O)N2CCN(CC2)C3=NC4=C(O3)C=CC(=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.